1,4-Benzoquinone dioxime
Overview
Description
1,4-Benzoquinone dioxime is a chemical compound with the molecular formula C6H6N2O2 . It appears as pale yellow crystals or brown powder . It is a sex-specific rat carcinogen inducing tumours of the urinary bladder in female rats and is a direct-acting mutagen in Salmonella typhimurium TA982 .
Synthesis Analysis
The dehydrogenation of 1,4-benzoquinone dioxime by phenoxyl radicals was studied and it was shown that the quinol ethers are formed as the sole reaction product when stable phenoxyls are used . A universal method was developed for the synthesis of the indicated ethers .
Molecular Structure Analysis
The molecular structure of 1,4-Benzoquinone dioxime includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds. There are 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aromatic), 1 nitroso group (aromatic), and 1 hydroxyl group .
Chemical Reactions Analysis
The dehydrogenation of 1,4-benzoquinone dioxime by phenoxyl radicals leads to the formation of quinol ethers as the sole reaction product . This reaction is considered a strong reducing agent by transient electrochemistry .
Physical And Chemical Properties Analysis
1,4-Benzoquinone dioxime has a molecular weight of 138.1256 . It is soluble in ethanol, and slightly soluble in acetone, but insoluble in water, benzene and gasoline .
Scientific Research Applications
Chemotherapeutic Drug Development
- Application : Quinoxaline 1,4-dioxides, a class of heterocyclic N-oxides which includes 1,4-Benzoquinone dioxime, have a wide range of biological activity that makes them promising for the development of drugs of various pharmaceutical groups .
- Method : The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives .
- Results : Derivatives from this series have found application in the clinic as antibacterial drugs and are used in agriculture. They present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis .
Photochemical Reactions
- Application : The superoxide anion radical (O2•−) is one of the most predominant reactive oxygen species (ROS), which is also involved in diverse chemical and biological processes. In this study, O2•− was generated by irradiating riboflavin in an O2-saturated solution using an ultraviolet lamp (λem = 365 nm) as the light source. The photochemical reduction of 1,4-benzoquinone (p-BQ) by O2•− was explored .
- Method : The photochemical reaction between p-BQ and O2•− was explored by 355-nm laser flash photolysis (LFP) and 365-nm UV light steady irradiation .
- Results : The main product of the photochemical reaction between p-BQ and O2•− was hydroquinone (H2Q). The present work suggests that the reaction with O2•− is a potential transformation pathway of 1, 4-benzoquinone in atmospheric aqueous environments .
Oxidative Regeneration of Carbonyl Compounds
- Application : 1,4-Benzoquinone dioxime is used in the oxidative regeneration of a variety of carbonyl compounds from their oximes .
- Method : This process involves the use of superoxide ion generated in situ by the phase transfer reaction between potassium superoxide and 18-crown-6 .
- Results : The outcome of this application is the successful regeneration of carbonyl compounds from their oximes .
Hydrogen Acceptor and Oxidant
- Application : 1,4-Benzoquinone dioxime is used as a hydrogen acceptor and oxidant in organic synthesis .
- Method : It serves as a dehydrogenation reagent .
- Results : This application allows for the transformation of various organic compounds .
Production of Dyes
- Application : 1,4-Benzoquinone dioxime is used in the production of a variety of dyes, including azo dyes, vat dyes, and sulfur dyes .
- Method : The specific methods of application can vary depending on the type of dye being produced .
- Results : The outcome of this application is the successful production of various types of dyes .
Safety And Hazards
1,4-Benzoquinone dioxime is moderately toxic by ingestion . It is a questionable carcinogen with experimental neoplastigenic and tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
properties
IUPAC Name |
N-(4-nitrosophenyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4,7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCCLNYLUGNUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Record name | P-QUINONE DIOXIME | |
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DSSTOX Substance ID |
DTXSID8021222 | |
Record name | p-Benzoquinone dioxime | |
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Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Pale yellow solid; [HSDB] Dark grey or brown powder; [MSDSonline] | |
Record name | P-QUINONE DIOXIME | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime | |
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Record name | p-Benzoquinone dioxime | |
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Solubility |
less than 0.1 mg/mL at 72.5 °F (NTP, 1992), SOL IN HOT WATER | |
Record name | P-QUINONE DIOXIME | |
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Record name | P-BENZOQUINONE DIOXIME | |
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Vapor Pressure |
0.0000141 [mmHg] | |
Record name | p-Benzoquinone dioxime | |
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Product Name |
1,4-Benzoquinone dioxime | |
Color/Form |
PALE YELLOW NEEDLES FROM WATER | |
CAS RN |
105-11-3 | |
Record name | P-QUINONE DIOXIME | |
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Record name | p-Benzoquinone dioxime | |
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Record name | 1,4-Benzoquinone dioxime | |
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Record name | 1,4-Benzoquinone dioxime | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime | |
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Record name | p-Benzoquinone dioxime | |
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Record name | p-benzoquinone dioxime | |
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Record name | P-BENZOQUINONE DIOXIME | |
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Record name | P-BENZOQUINONE DIOXIME | |
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Melting Point |
464 °F (decomposes) (NTP, 1992) | |
Record name | P-QUINONE DIOXIME | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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